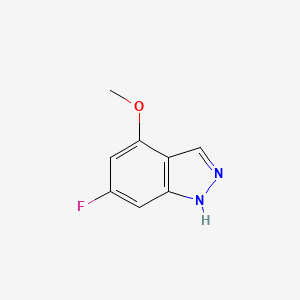

6-Fluoro-4-methoxy-1H-indazole

Übersicht

Beschreibung

6-Fluoro-4-methoxy-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry. The presence of fluorine and methoxy groups in this compound enhances its chemical properties, making it a compound of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-4-methoxy-1H-indazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-fluoro-4-methoxyaniline with hydrazine hydrate under acidic conditions to form the indazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as copper or palladium may be employed to facilitate the cyclization process.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Fluoro-4-methoxy-1H-indazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy positions using reagents like sodium methoxide or potassium fluoride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of reduced indazole derivatives.

Substitution: Formation of substituted indazole derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

6-Fluoro-4-methoxy-1H-indazole is a compound belonging to the indazole family that has applications in medicinal chemistry for the development of new therapeutic agents. It is characterized by a fluorine atom at the 6-position and a methoxy group at the 4-position of the indazole ring.

Scientific Research Applications

- Medicinal Chemistry this compound is a lead compound in medicinal chemistry for creating new therapeutic agents. It is also used in synthesizing indazole arylsulfonamides, which have been identified as potential allosteric antagonists of chemokine receptors.

- Oncology Research indicates that 6-fluoro-4-methoxy-1H-indazol-3-amine exhibits significant biological activity, particularly in oncology. It has been shown to inhibit the proliferation of various cancer cell lines, including lung cancer (A549), chronic myeloid leukemia (K562), prostate cancer (PC-3), and hepatoma (Hep-G2) cells. The compound acts by targeting key proteins involved in cell signaling pathways, particularly those related to apoptosis and cell cycle regulation and its mechanism includes binding to tyrosine kinases, leading to their inhibition and subsequent effects on cellular growth and survival.

- Cystic Fibrosis Research: 6-Fluoro-1H-indazol-3-amine is used in the synthesis of cystic fibrosis transmembrane conductance regulator (CFTR) potentiators and inhibitors . Small molecules that improve CFTR folding or function are clinically available .

- Tyrosine Kinase Inhibition: Researchers have explored indazole derivatives as tyrosine kinase fibroblast growth factor receptor (FGFR) inhibitors for cancer therapy .

Interactions with Biological Targets

Interaction studies demonstrate that 6-fluoro-4-methoxy-1H-indazol-3-amine interacts with various biological targets:

- Protein kinases, including tyrosine kinases

- Apoptosis-related proteins

- Cell cycle regulators

Wirkmechanismus

The mechanism of action of 6-Fluoro-4-methoxy-1H-indazole involves its interaction with specific molecular targets. The fluorine and methoxy groups can enhance binding affinity to enzymes or receptors, leading to modulation of biological pathways. The compound may inhibit or activate specific proteins, resulting in therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

- 4-Fluoro-1H-indazole

- 6-Methoxy-1H-indazole

- 5-Fluoro-4-methoxy-1H-indazole

Comparison: 6-Fluoro-4-methoxy-1H-indazole is unique due to the simultaneous presence of both fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit enhanced potency or selectivity in certain applications.

Biologische Aktivität

6-Fluoro-4-methoxy-1H-indazole is a synthetic compound belonging to the indazole family, characterized by a fluorine atom at the 6th position and a methoxy group at the 4th position. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity is crucial for exploring its applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 182.17 g/mol. The presence of the fluorine atom and methoxy group contributes to its unique chemical properties, enhancing its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 182.17 g/mol |

| CAS Number | 123456-78-9 |

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including antimicrobial , anticancer , and anti-inflammatory properties. These activities are attributed to its ability to interact with various molecular targets within biological systems.

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The cytotoxicity is associated with the induction of apoptosis, which is mediated through the activation of caspases and modulation of cell cycle regulators.

The precise mechanism of action for this compound remains partially elucidated. However, it is hypothesized that the fluorine atom enhances lipophilicity, facilitating better membrane penetration and interaction with intracellular targets such as enzymes or receptors involved in cell proliferation and survival pathways.

Case Studies

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of this compound on MCF-7 (breast cancer) cells, revealing an IC50 value of 15 µM after 48 hours of exposure. Apoptotic markers such as Annexin V positivity were significantly increased, indicating the compound's potential as an anticancer agent .

- Antimicrobial Efficacy : In another investigation, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its effectiveness as an antimicrobial agent .

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | High |

| 4-Methoxy-1H-indazole | Low | Moderate |

| 6-Fluoro-1H-indazole | Low | Low |

Q & A

Q. Basic: What synthetic methodologies are commonly employed for the laboratory-scale preparation of 6-Fluoro-4-methoxy-1H-indazole?

Methodological Answer:

The synthesis typically involves multi-step routes starting with fluorinated indazole precursors. A key step often includes diazotization and cyclization under controlled conditions. For example, similar fluorinated indazoles are synthesized via nitrosation using NaNO₂ in HCl/MeOH mixtures at 0°C, followed by cyclization with reducing agents . Precursor functionalization (e.g., methoxy group introduction) may involve nucleophilic substitution or palladium-catalyzed coupling. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended. Safety protocols (e.g., inert atmosphere, fume hood use) are critical due to reactive intermediates .

Q. Basic: What safety and handling protocols are essential for this compound in experimental workflows?

Methodological Answer:

Researchers must wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work should be conducted in a fume hood to avoid inhalation of fine particulates. Waste must be segregated into halogenated solvent containers and disposed via certified hazardous waste services. Spill management requires neutralization with inert absorbents (e.g., vermiculite) and immediate ventilation . Storage should be in airtight containers under nitrogen at –20°C to prevent degradation.

Q. Advanced: How can density functional theory (DFT) optimize the electronic structure analysis of this compound?

Methodological Answer:

Hybrid functionals like B3LYP (Becke three-parameter Lee-Yang-Parr) are effective for modeling electron density distribution, incorporating exact exchange and gradient corrections for thermochemical accuracy . Basis sets such as 6-31G(d,p) or def2-TZVP are recommended for geometry optimization. Key parameters include HOMO-LUMO gaps, Fukui indices for electrophilicity, and Mulliken charges to predict reactive sites. Solvent effects (e.g., polarizable continuum models) improve accuracy for biological applications. Computational workflows should validate results against experimental UV-Vis or NMR spectra .

Q. Advanced: What crystallographic strategies resolve structural ambiguities in this compound derivatives?

Methodological Answer:

High-resolution X-ray diffraction (HR-XRD) using Cu-Kα radiation (λ = 1.5418 Å) is ideal for small-molecule crystallography. Data reduction and refinement via SHELXL (e.g., anisotropic displacement parameters, twin-law detection) ensure precise atomic coordinates . For macromolecular complexes, the CCP4 suite provides tools for phase determination (e.g., molecular replacement with Phaser) and density modification . Disordered methoxy/fluoro groups require constraints (ISOR, DELU) during refinement. CIF validation using checkCIF/PLATON identifies symmetry errors .

Q. Advanced: How can researchers reconcile contradictions in spectroscopic data for tautomeric forms of fluorinated indazoles?

Methodological Answer:

Tautomerism in fluorinated indazoles (e.g., keto-enol equilibria) can be analyzed via combined NMR and computational studies. For example, -NMR chemical shifts differentiate tautomers, while - HMBC correlations identify proton exchange pathways . DFT-based NMR prediction (e.g., GIAO method) validates experimental assignments. Dynamic NMR at variable temperatures quantifies energy barriers for tautomer interconversion. Iterative refinement of spectral data against computational models resolves discrepancies .

Q. Advanced: What strategies are effective for structure-activity relationship (SAR) studies of this compound in drug discovery?

Methodological Answer:

Systematic SAR requires synthesizing analogs with modifications at the 4-methoxy and 6-fluoro positions. Biological assays (e.g., enzyme inhibition, receptor binding) are paired with QSAR models using descriptors like logP, polar surface area, and electrostatic potential maps. Co-crystallization with target proteins (e.g., kinases) via cryo-EM or X-ray crystallography identifies critical binding interactions. Contradictory activity data are resolved by evaluating metabolic stability (e.g., microsomal assays) or off-target effects via proteome-wide screening .

Q. Basic: What analytical techniques are recommended for purity assessment of this compound?

Methodological Answer:

Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm quantifies impurities. LC-MS (ESI+) confirms molecular ion peaks ([M+H]⁺) and detects byproducts. - and -NMR in DMSO-d₆ or CDCl₃ verify structural integrity, with -NMR ensuring no defluorination. Elemental analysis (C, H, N) should match theoretical values within ±0.4% .

Q. Advanced: How do solvent effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility for Suzuki-Miyaura couplings but may deactivate palladium catalysts via coordination. Mixed solvents (e.g., THF/H₂O) improve reaction yields by balancing solubility and catalyst activity. Computational solvent parameterization (e.g., Kamlet-Taft π*) predicts reactivity trends. Microwave-assisted synthesis in sealed vessels reduces reaction times and byproduct formation .

Eigenschaften

IUPAC Name |

6-fluoro-4-methoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O/c1-12-8-3-5(9)2-7-6(8)4-10-11-7/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDCNOKLYDDTYFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C=NN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646516 | |

| Record name | 6-Fluoro-4-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885522-57-6 | |

| Record name | 6-Fluoro-4-methoxy-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885522-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-4-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.